Methyl 3-amino-5-chloro-2-fluorobenzoate
Overview
Description
“Methyl 3-amino-5-chloro-2-fluorobenzoate” is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 . It is an amino acid that is widely used in pharmaceuticals .
Molecular Structure Analysis
The InChI code for “Methyl 3-amino-5-chloro-2-fluorobenzoate” is 1S/C8H7ClFNO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 3-amino-5-chloro-2-fluorobenzoate” is slightly soluble in water . It has a molecular weight of 203.6 . More detailed physical and chemical properties may be available from chemical suppliers or databases.Scientific Research Applications
Synthesis and Optimization
Methyl 3-amino-5-chloro-2-fluorobenzoate and its derivatives play a crucial role in the synthesis of various chemical compounds. Optimization of the synthesis routes for related compounds, such as Methyl 2-amino-5-fluorobenzoate, has been achieved by comparing different synthesis methods, with optimal routes involving reactions like nitrification, esterification, and hydronation, resulting in high yields and purity levels confirmed through techniques like melting point, IR, NMR, and GC-MS (Yin Jian-zhong, 2010).
Herbicidal Activity
The herbicidal activity of compounds synthesized from similar processes, such as 3-Chloro-4-fluorobenzoylthiourea, demonstrates the potential agricultural applications of these chemical entities. This compound was synthesized from reactions involving 3-chloro-4-fluorobenzoic acid and showed promising herbicidal activity in preliminary biological tests (Liu Chang-chun, 2006).
Fluorescent Sensor for Metal Detection
A notable application in scientific research is the use of related compounds as fluorescent sensors for metal ion detection. For instance, a chemosensor based on o-aminophenol exhibited high selectivity and sensitivity towards Al3+ ions, with potential use in bio-imaging fluorescent probes for detecting Al3+ in human cervical HeLa cancer cell lines. This application highlights the compound's relevance in both environmental monitoring and biomedical research (Xingpei Ye et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 3-amino-5-chloro-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTXEXOOXKRVRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-chloro-2-fluorobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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